[Ethyl(methyl)amino]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethyl(methyl)amino]acetonitrile is an organic compound characterized by the presence of an ethyl group, a methyl group, an amino group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl(methyl)amino]acetonitrile can be achieved through several methods. One common approach involves the reaction of ethylamine with methyl cyanide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as purification and distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[Ethyl(methyl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
[Ethyl(methyl)amino]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [Ethyl(methyl)amino]acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, while the amino group can serve as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the ethyl and methyl groups.
Acetonitrile: Contains a nitrile group but lacks the amino group.
Propionitrile: Similar nitrile group but different alkyl chain.
Uniqueness
[Ethyl(methyl)amino]acetonitrile is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
62842-25-5 |
---|---|
Molekularformel |
C5H10N2 |
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
2-[ethyl(methyl)amino]acetonitrile |
InChI |
InChI=1S/C5H10N2/c1-3-7(2)5-4-6/h3,5H2,1-2H3 |
InChI-Schlüssel |
PMVPEQSZVOKTAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.